Introduction: The Analytical Imperative for Pyrrolizidine Alkaloids
Introduction: The Analytical Imperative for Pyrrolizidine Alkaloids
An In-Depth Technical Guide to (+)-Lycopsamine-D7
For Researchers, Scientists, and Drug Development Professionals
Pyrrolizidine alkaloids (PAs) represent a large, structurally diverse class of natural toxins produced by thousands of plant species, most notably within the Boraginaceae, Asteraceae, and Fabaceae families.[1][2] Their presence is a significant concern in food safety and toxicology, as contamination can occur in herbal medicines, teas, honey, and other agricultural products.[3][4][5][6] The toxicity of PAs is well-documented, with established hepatotoxic, genotoxic, and carcinogenic properties linked to their metabolic activation in the liver.[2][3][7]
(+)-Lycopsamine is a prominent monoester PA found in numerous plants, including comfrey (Symphytum officinale) and borage (Borago officinalis), and often co-occurs with its epimer, intermedine.[7][8][9] Due to its potential health risks, regulatory bodies worldwide have set stringent limits on PA levels in various commodities, necessitating highly accurate and reliable analytical methods for their quantification.[10]
This guide focuses on (+)-Lycopsamine-D7 , a deuterated, stable isotope-labeled (SIL) analogue of (+)-Lycopsamine. In the world of quantitative mass spectrometry, SIL analogues are considered the "gold standard" for use as internal standards.[11] Their function is to provide a robust and precise method for quantification by correcting for analytical variability that is inherent in complex workflows. This guide provides a comprehensive overview of the physicochemical properties of (+)-Lycopsamine-D7, its critical role in bioanalysis, and the technical methodologies for its application.
Chapter 1: The Principle of Isotope Dilution Mass Spectrometry (IDMS)
Quantitative analysis, especially in complex biological or food matrices, is fraught with challenges. Variability can arise from inconsistent analyte recovery during sample extraction, fluctuations in instrument performance, and unpredictable matrix effects where co-eluting compounds suppress or enhance the analyte's signal in the mass spectrometer.[11][12][13]
An internal standard (IS) is a compound added at a known concentration to every sample, calibrator, and quality control standard at the outset of the analytical workflow.[11] The ideal IS behaves identically to the analyte throughout every step. By measuring the ratio of the analyte's signal to the IS's signal, these sources of error are effectively normalized.
Deuterated standards like (+)-Lycopsamine-D7 are the ultimate embodiment of this principle. Structurally, they are chemically identical to the target analyte, with the only difference being the substitution of several hydrogen atoms with their heavier, stable isotope, deuterium (²H or D). This subtle mass increase makes the IS distinguishable from the analyte in the mass spectrometer, but it does not significantly alter its physicochemical properties.[14] Consequently, the deuterated standard co-elutes chromatographically, extracts with the same efficiency, and experiences identical ionization effects as the native analyte.[14][15] This foundational concept, known as Isotope Dilution Mass Spectrometry (IDMS), is the most accurate and precise method for quantitative analysis.[11][12]
Figure 1: The logical workflow of isotope dilution mass spectrometry.
Chapter 2: Core Characteristics of (+)-Lycopsamine-D7
Understanding the fundamental properties of a reference standard is paramount for its correct handling, storage, and application.
Chemical Structure and Properties
(+)-Lycopsamine-D7 is the deuterated form of (+)-Lycopsamine. The "D7" designation indicates that seven hydrogen atoms in the molecule have been replaced by deuterium atoms, typically on the isopropyl group of the necic acid moiety to prevent H/D exchange and ensure stability.[16]
Figure 2: Chemical structure of (+)-Lycopsamine-D7.
Table 1: Physicochemical Properties of (+)-Lycopsamine-D7
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₈D₇NO₅ | [17] |
| Molecular Weight | 306.41 g/mol | [17] |
| CAS Number | Not specified; Unlabeled is 10285-07-1 | N/A |
| Appearance | Typically supplied as a solid or in solution | General Knowledge |
| Storage Conditions | 2-8°C, Refrigerator, Under Inert Atmosphere | [17] |
| Purity | Must be verified (Chemical & Isotopic) | Best Practice |
Synthesis and Quality Control
The synthesis of PAs like lycopsamine generally involves the esterification of a necine base (in this case, retronecine) with a necic acid (viridifloric acid).[18] For the deuterated analogue, a deuterated version of the necic acid precursor is used in the synthesis.
Critical Quality Control Parameters:
-
Chemical Purity: Assessed via HPLC or LC-MS to ensure the absence of other alkaloids or synthesis-related impurities.
-
Isotopic Purity: Determined using high-resolution mass spectrometry (HRMS). This confirms the degree of deuterium incorporation and, crucially, quantifies the percentage of any remaining unlabeled analyte (m+0), which could interfere with the accurate quantification of low-level samples.
-
Concentration Verification: For standards supplied in solution, the concentration must be accurately known and verified.
-
Stability: The long-term stability under specified storage conditions and short-term stability under bench-top conditions should be evaluated to ensure the integrity of the standard over time.[11]
Chapter 3: Application in Quantitative LC-MS/MS Workflows
The primary application of (+)-Lycopsamine-D7 is as an internal standard for the quantification of (+)-Lycopsamine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Generic Experimental Protocol
This protocol outlines a typical workflow for the analysis of PAs in a complex matrix, such as herbal tea.
1. Materials and Reagents:
-
Analyte: (+)-Lycopsamine certified reference material.
-
Internal Standard: (+)-Lycopsamine-D7.
-
Matrix: Herbal tea, honey, or other relevant sample.
-
Extraction Solvents: Methanol, Acetonitrile, Water (HPLC-grade).
-
Mobile Phase Additives: Formic Acid, Ammonium Formate.
-
Solid-Phase Extraction (SPE) Cartridges: C18 or strong cation exchange (SCX).[19]
2. Sample Preparation & Extraction:
-
Homogenization: Weigh a representative portion of the sample (e.g., 1g of homogenized honey or powdered tea).
-
Spiking: Add a precise volume of (+)-Lycopsamine-D7 stock solution to the sample at a concentration within the calibrated range of the assay.
-
Extraction: Add an appropriate extraction solvent (e.g., 10 mL of Methanol/Water) and extract using sonication or shaking.
-
Centrifugation: Centrifuge the sample to pellet solid material.
-
Clean-up (SPE):
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume (e.g., 500 µL) of the initial mobile phase.[20]
Figure 3: A typical sample preparation workflow for PA analysis.
3. LC-MS/MS Conditions:
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3 µm).[4]
-
Mobile Phase A: Water with 5 mM Ammonium Formate and 0.1% Formic Acid.[4]
-
Mobile Phase B: Methanol with 5 mM Ammonium Formate and 0.1% Formic Acid.[4]
-
Gradient: A suitable gradient to separate lycopsamine from isomers and matrix components.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[12]
-
Detection: Multiple Reaction Monitoring (MRM).
4. Data Acquisition (MRM): MRM provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
Table 2: Illustrative MRM Transitions for LC-MS/MS Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| (+)-Lycopsamine | 300.2 | 120.1 | Quantification transition |
| (+)-Lycopsamine | 300.2 | 138.1 | Confirmation transition |
| (+)-Lycopsamine-D7 | 307.2 | 120.1 | Quantification transition |
| (+)-Lycopsamine-D7 | 307.2 | 145.1 | Confirmation transition |
| Note: These are typical transitions. Exact m/z values and optimal collision energies must be determined empirically on the specific instrument used. The fragments often correspond to the necine base and its breakdown products. |
Method Validation
A robust bioanalytical method using (+)-Lycopsamine-D7 must be validated according to established guidelines. Key parameters include:
-
Linearity: The calibration curve (analyte/IS area ratio vs. concentration) should have a correlation coefficient (r²) ≥ 0.99.[11]
-
Accuracy and Precision: Assessed at multiple concentration levels (low, medium, high). Inter- and intra-day precision (%CV) and accuracy (%bias) should typically be within ±15%.[11]
-
Matrix Effect: Evaluated using multiple sources of the matrix to ensure that co-eluting components do not cause variable ionization suppression or enhancement. The CV of the internal standard-normalized matrix factor should be ≤15%.[11]
-
Recovery: The extraction efficiency of the analyte and the IS should be consistent, even if it is not 100%.[11]
Conclusion
(+)-Lycopsamine-D7 is an indispensable tool for any laboratory tasked with the quantification of the pyrrolizidine alkaloid (+)-Lycopsamine. As a stable isotope-labeled internal standard, it provides the foundation for the most robust and reliable analytical methodology—isotope dilution mass spectrometry. By co-eluting with the native analyte and mirroring its behavior through every stage of sample preparation and analysis, it effectively cancels out sources of experimental variability. The proper use of (+)-Lycopsamine-D7 enables researchers, regulatory agencies, and quality control professionals to generate highly accurate and defensible data, ensuring the safety of food products and advancing toxicological research.
References
- Determination of pyrrolizidine alkaloids (PA) in plant material by SPE-LC-MS/MS. (n.d.).
- Deuterated Internal Standards: The Gold Standard in Mass Spectrometry. (2025). BenchChem.
- Holstege, D. M., Seiber, J. N., & Galey, F. D. (1995). CHAPTER 2: ANALYSIS OF PYRROLIZIDINE ALKALOIDS.
- Deuterated internal standards and bioanalysis. (n.d.). AptoChem.
- Highly selective analysis of pyrrolizidine alkaloids in herbal extracts. (n.d.). SCIEX.
- A Technical Guide to Deuterated Internal Standards in Mass Spectrometry. (2025). BenchChem.
- LC-MS/MS Method for Analysis of Pyrrolizidine Alkaloids (PAs) in Herbal Teas. (n.d.). Shimadzu.
- Al-Manar, A., et al. (2022). Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. Molecules.
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).
- Zhang, Y., et al. (2022). Combined Hepatotoxicity and Toxicity Mechanism of Intermedine and Lycopsamine. Toxics.
- (+)-Lycopsamine N-Oxide-D7. (n.d.). CymitQuimica.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). YouTube.
- Analysis of Levels of the Pyrrolizidine Alkaloid Lycopsamine in Borage and Control Honeys. (n.d.). National Agricultural Library.
- (+)-Lycopsamine-D7. (n.d.). Pharmaffiliates.
- Kamarul Zaman, M. K., & Mohamad Azzeme, A. (2019). Plant toxins: alkaloids and their toxicities. GSC Biological and Pharmaceutical Sciences.
- Steenkamp, P. A., et al. (2016). The comparative toxicity of a reduced, crude comfrey (Symphytum officinale) alkaloid extract and the pure, comfrey-derived pyrrolizidine alkaloids, lycopsamine and intermedine in chicks (Gallus gallus domesticus). Food and Chemical Toxicology.
- (+)-Lycopsamine N-Oxide-D7. (n.d.). Pharmaffiliates.
- (+)-Lycopsamine N-Oxide-D7. (n.d.). Clearsynth.
- Tandon, J. S., & Rastogi, K. (1985). Synthesis of pyrrolizidine alkaloids indicine, intermedine, lycopsamine, and analogues and their N-oxides. Potential antitumor agents. Journal of Medicinal Chemistry.
- Structures of lycopsamine-type pyrrolizidine alkaloids and their corresponding N-oxides. (n.d.).
- Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. (2023). Food Chemistry.
- Colegate, S. M., et al. (2014). Semi-automated separation of the epimeric dehydropyrrolizidine alkaloids lycopsamine and intermedine: preparation of their N-oxides and NMR comparison with diastereoisomeric rinderine and echinatine. Phytochemical Analysis.
- Development of a High-Resolution Tandem Mass Spectral Library for Pyrrolizidine Alkaloids (PASL). (2025, October 20). Journal of Natural Products.
Sources
- 1. mdpi.com [mdpi.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. sciex.com [sciex.com]
- 4. an.shimadzu.com [an.shimadzu.com]
- 5. researchgate.net [researchgate.net]
- 6. uvadoc.uva.es [uvadoc.uva.es]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Levels of the Pyrrolizidine Alkaloid Lycopsamine in Borage and Control Honeys | National Agricultural Library [nal.usda.gov]
- 9. The comparative toxicity of a reduced, crude comfrey (Symphytum officinale) alkaloid extract and the pure, comfrey-derived pyrrolizidine alkaloids, lycopsamine and intermedine in chicks (Gallus gallus domesticus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. youtube.com [youtube.com]
- 14. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 15. texilajournal.com [texilajournal.com]
- 16. (+)-Lycopsamine N-Oxide-D7 | CymitQuimica [cymitquimica.com]
- 17. pharmaffiliates.com [pharmaffiliates.com]
- 18. Synthesis of pyrrolizidine alkaloids indicine, intermedine, lycopsamine, and analogues and their N-oxides. Potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. repository.up.ac.za [repository.up.ac.za]
- 20. bfr.bund.de [bfr.bund.de]
